4-(benzenesulfinyl)benzoic acid
Overview
Description
4-(benzenesulfinyl)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a phenylsulfinyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfinyl)benzoic acid typically involves the oxidation of 4-(phenylthio)benzoic acid. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(benzenesulfinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 4-(Phenylsulfonyl)benzoic acid.
Reduction: 4-(Phenylthio)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(benzenesulfinyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfinyl)benzoic acid involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
4-(Phenylthio)benzoic acid: The precursor in the synthesis of 4-(benzenesulfinyl)benzoic acid.
4-(Phenylsulfonyl)benzoic acid: The oxidized form of this compound.
Benzoic acid derivatives: Various substituted benzoic acids with different functional groups.
Uniqueness: this compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs.
Properties
CAS No. |
7402-76-8 |
---|---|
Molecular Formula |
C13H10O3S |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
4-(benzenesulfinyl)benzoic acid |
InChI |
InChI=1S/C13H10O3S/c14-13(15)10-6-8-12(9-7-10)17(16)11-4-2-1-3-5-11/h1-9H,(H,14,15) |
InChI Key |
SGIZMVQAALLJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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